3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy-
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Overview
Description
3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy- is a chemical compound with the molecular formula C10H4Cl2N2O. It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 5th and 8th positions, a hydroxyl group at the 4th position, and a cyano group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with quinoline or its derivatives.
Hydroxylation: The hydroxyl group at the 4th position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy- involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Quinolinecarbonitrile, 5,7-dichloro-4-hydroxy-
- 3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy-
- 3-Quinolinecarbonitrile, 2,4-dichloro-6-hydroxy-
Uniqueness
3-Quinolinecarbonitrile, 5,8-dichloro-4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,8-dichloro-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2O/c11-6-1-2-7(12)9-8(6)10(15)5(3-13)4-14-9/h1-2,4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMMNUSBPUWCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=O)C(=CN2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640981 |
Source
|
Record name | 5,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-26-9 |
Source
|
Record name | 5,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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